Basicity Modulation: pKa Reduction vs. 4-Methylpiperidine
The gem-difluoro substitution in 3,3-difluoro-4-methylpiperidine induces a powerful electron-withdrawing effect, drastically reducing its basicity compared to the non-fluorinated analog, 4-methylpiperidine. This difference is a primary driver for selecting the fluorinated building block to improve the ADME profile of drug candidates. The pKa value for 4-methylpiperidine is experimentally determined to be 11.23 . The pKa of the analogous 3,3-difluoropiperidine scaffold is predicted to be 6.51±0.10 . For the specific target compound, 3,3-difluoro-4-methylpiperidine, the predicted pKa is 6.75±0.10 .
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 6.75 ± 0.10 (Predicted) |
| Comparator Or Baseline | 4-Methylpiperidine: 11.23 (Experimental, 25°C, μ=0.5) |
| Quantified Difference | Reduction by >4.4 log units (over 25,000-fold decrease in basicity) |
| Conditions | Experimental pKa for 4-methylpiperidine at 25°C; predicted pKa (ACD/Labs) for fluorinated compounds |
Why This Matters
A pKa shift from >11 to ~6.8 fundamentally changes the ionization state at physiological pH (7.4), directly impacting membrane permeability, volume of distribution, and off-target binding to aminergic receptors like hERG.
